ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 324072-31-3
VCID: VC21436830
InChI: InChI=1S/C21H17N3O5S2/c1-3-29-20(26)17-12(2)22-21-23(18(17)15-5-4-10-30-15)19(25)16(31-21)11-13-6-8-14(9-7-13)24(27)28/h4-11,18H,3H2,1-2H3/b16-11+
SMILES: CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C
Molecular Formula: C21H17N3O5S2
Molecular Weight: 455.5g/mol

ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 324072-31-3

Cat. No.: VC21436830

Molecular Formula: C21H17N3O5S2

Molecular Weight: 455.5g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - 324072-31-3

Specification

CAS No. 324072-31-3
Molecular Formula C21H17N3O5S2
Molecular Weight 455.5g/mol
IUPAC Name ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C21H17N3O5S2/c1-3-29-20(26)17-12(2)22-21-23(18(17)15-5-4-10-30-15)19(25)16(31-21)11-13-6-8-14(9-7-13)24(27)28/h4-11,18H,3H2,1-2H3/b16-11+
Standard InChI Key MVJDKTZOCSYZEY-LFIBNONCSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C
SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C

Introduction

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing heterocyclic precursors such as thiazolopyrimidine derivatives. A general synthetic route includes:

  • Formation of the Thiazolo[3,2-a]pyrimidine Core:

    • Reacting thiourea with β-dicarbonyl compounds under acidic or basic conditions to form the pyrimidine ring system.

  • Functionalization:

    • Introduction of the nitrophenyl moiety through condensation with a nitrobenzaldehyde derivative in the presence of a base like piperidine or triethylamine.

  • Esterification:

    • Final esterification step to introduce the ethyl carboxylate group.

Reaction Scheme

Thiazolopyrimidine+4-NitrobenzaldehydeBaseTarget Compound\text{Thiazolopyrimidine} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{Base}} \text{Target Compound}

Biological Significance and Applications

This compound's structure suggests potential bioactivity due to the following features:

  • Pharmacological Potential:

    • The thiazolo[3,2-a]pyrimidine core is known for antimicrobial, anticancer, and anti-inflammatory activities.

    • The nitrophenyl group may enhance electron-withdrawing properties, influencing binding affinity to biological targets.

  • Molecular Docking Studies:

    • Computational studies could reveal interactions with enzymes like kinases or oxidoreductases due to its polar functional groups.

  • Drug Development:

    • The compound may serve as a lead molecule for designing inhibitors targeting specific enzymes or receptors.

Research Findings

Although specific experimental data on this compound is limited in the provided sources, similar derivatives have been extensively studied:

  • Antimicrobial Activity:

    • Related thiazolopyrimidine derivatives have shown activity against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Table 2: Comparison with Related Compounds

PropertyTarget CompoundRelated Derivatives
Antimicrobial ActivityPredictedConfirmed for analogs
Docking Score (LOX)To be determinedHigh affinity observed
SolubilityModerate in organicsSimilar

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